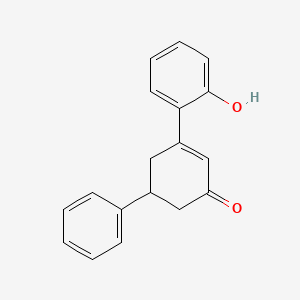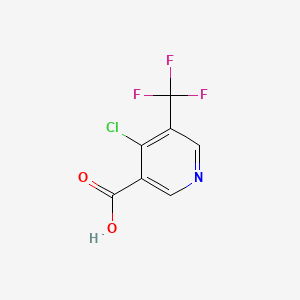
4-Chloro-5-(trifluoromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines . It is a key intermediate of flonicamid, a highly effective insecticide .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)nicotinic acid involves adding 5g (0.0192mol) Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a 100mL three-necked flask, along with 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) CH3COONa 3H2O, and 20mL ethanol . After stirring and dissolving, nitrogen was replaced 3 times to discharge air, after hydrogen replacement 2 times, the reaction was stirred at room temperature for 8h under a hydrogen atmosphere until no hydrogen was absorbed to complete the reaction, and suction filtration was recovered .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)nicotinic acid is C7H3ClF3NO2 . The crystal structure of 4-(trifluoromethyl)nicotinic acid crystallizes in monoclinic, P 2 1 / c group with one molecule in the asymmetric unit . All of the C and N atoms are nearly co-planar .Aplicaciones Científicas De Investigación
HCV NS5B Polymerase Inhibition
4-Chloro-5-(trifluoromethyl)nicotinic acid is used to prepare pyridine carboxamides, which act as palm site inhibitors of HCV NS5B polymerase. This application is significant in the development of treatments for hepatitis C virus (HCV) by targeting the viral replication process .
CRAC Channel Inhibition
This compound can also be synthesized into pyrazolylcarboxanilides, which serve as inhibitors for Ca2+ release-activated Ca2+ (CRAC) channels. CRAC channels are critical in various cellular functions, including immune responses and muscle contraction .
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines (TFMP), derived from 4-Chloro-5-(trifluoromethyl)nicotinic acid, exhibit unique physicochemical properties due to the fluorine atom and pyridine moiety. These derivatives are expected to have novel applications in various biological activities .
Chemical Synthesis Intermediate
The compound serves as a useful synthetic intermediate in various chemical reactions due to its structural properties, facilitating the creation of diverse chemical entities .
Pharmaceutical Research
It is involved in pharmaceutical research for developing new drugs due to its potential biological activities and ability to form stable compounds with desirable medicinal properties .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known to be a useful synthetic intermediate .
Mode of Action
It is known to be a precursor material for the preparation of other compounds with biological activity .
Biochemical Pathways
4-Chloro-5-(trifluoromethyl)nicotinic acid can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase . It can also be used to synthesize pyrazole-based benzamides as inhibitors of the Calcium Release-Activated Calcium (CRAC) channel .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
Its use as a precursor in the synthesis of other biologically active compounds suggests that it may have indirect effects on cellular processes .
Action Environment
The action of 4-Chloro-5-(trifluoromethyl)nicotinic acid may be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature . Additionally, its solubility in DMSO and methanol suggests that its action may be influenced by the solvent environment.
Propiedades
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-12-2-4(5)7(9,10)11/h1-2H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGYKVXUPVYMSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)C(F)(F)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(trifluoromethyl)nicotinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


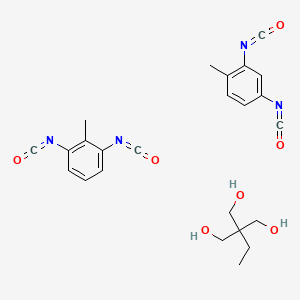

![5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylaminomethylene-7-deaza-2'-deoxyguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B569219.png)
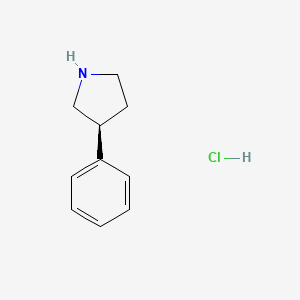
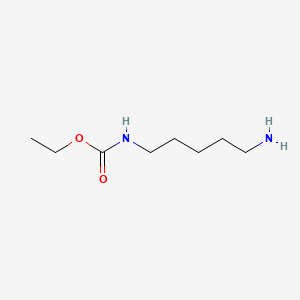
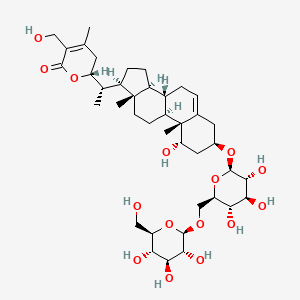
![N-[Benzo[a]pyren-4-yl]acetamide](/img/structure/B569228.png)

